1-[4-(Propan-2-yl)phenyl]ethan-1-ol
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Overview
Description
1-[4-(Propan-2-yl)phenyl]ethan-1-ol, also known as 1-(4-isopropylphenyl)ethanol, is an organic compound with the molecular formula C11H16O and a molecular weight of 164.25 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl group, which is further connected to a phenyl ring substituted with an isopropyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(Propan-2-yl)phenyl]ethan-1-ol can be synthesized through various synthetic routes. One common method involves the reduction of 1-[4-(Propan-2-yl)phenyl]ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 1-[4-(Propan-2-yl)phenyl]ethanone
Reduction: 1-[4-(Propan-2-yl)phenyl]ethane
Substitution: 1-[4-(Propan-2-yl)phenyl]ethyl chloride
Scientific Research Applications
1-[4-(Propan-2-yl)phenyl]ethan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
1-[4-(Propan-2-yl)phenyl]ethan-1-ol can be compared with similar compounds such as:
1-(4-Isopropylphenyl)ethanone: This compound lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding.
1-(4-Isopropylphenyl)ethane: This compound is fully reduced and lacks both the hydroxyl and carbonyl groups, resulting in different chemical reactivity and applications.
The uniqueness of this compound lies in its combination of an aromatic ring with an isopropyl group and a hydroxyl group, providing a balance of hydrophobic and hydrophilic properties that make it versatile in various chemical reactions and applications .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWMXVJCBUKVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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